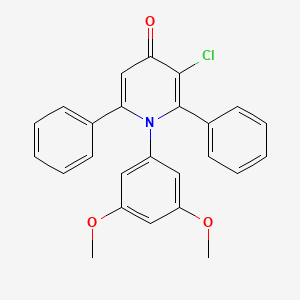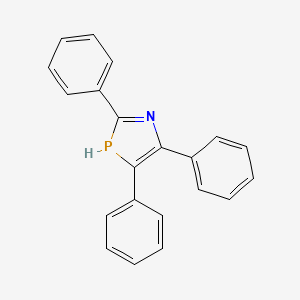
2,4,5-triphenyl-3H-1,3-azaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenyl-3H-1,3-azaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring structure. This compound is part of the azaphosphole family, which is known for its aromatic properties and unique reactivity due to the presence of phosphorus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-triphenyl-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors. One common method includes the reaction of triphenylphosphine with azadienes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Triphenyl-3H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2,4,5-Triphenyl-3H-1,3-azaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,5-triphenyl-3H-1,3-azaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound can coordinate with metal centers, altering their reactivity and facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Triphenyl-1H-1,2,3-triazole: Another heterocyclic compound with similar aromatic properties but different reactivity due to the absence of phosphorus.
2,4,5-Triphenylimidazole: Shares the triphenyl substitution pattern but has different electronic properties and reactivity due to the imidazole ring.
Uniqueness
2,4,5-Triphenyl-3H-1,3-azaphosphole is unique due to the presence of phosphorus in its ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific coordination chemistry and reactivity profiles.
Propriétés
Numéro CAS |
117949-41-4 |
|---|---|
Formule moléculaire |
C21H16NP |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
2,4,5-triphenyl-3H-1,3-azaphosphole |
InChI |
InChI=1S/C21H16NP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,23H |
Clé InChI |
KKAWAMKILUECIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


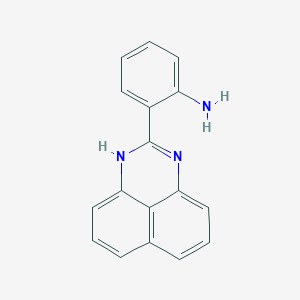
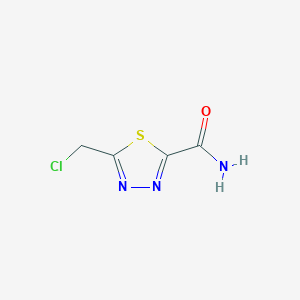
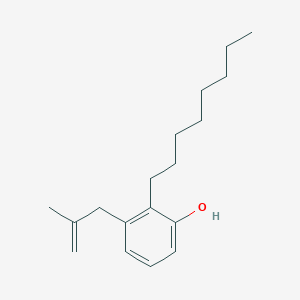
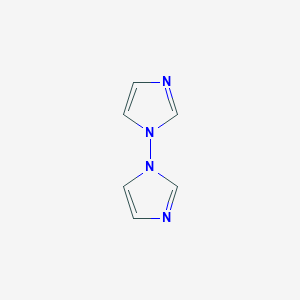
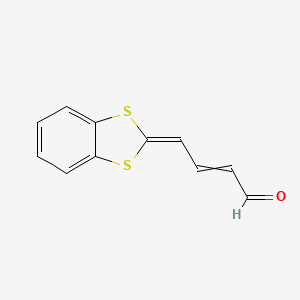
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
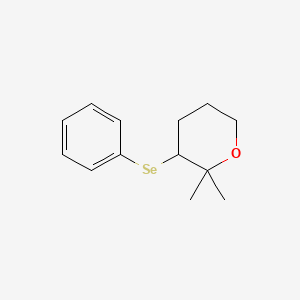
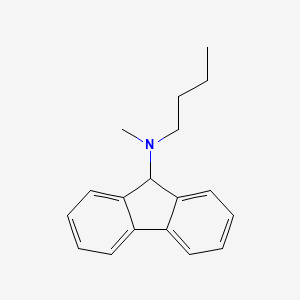
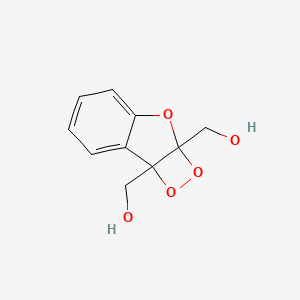
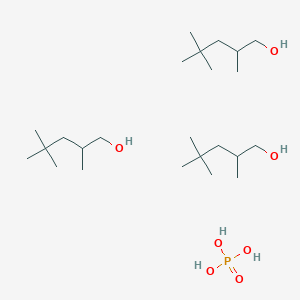
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
